molecular formula C18H20N6O2 B3855747 N,N'-bis(pyridin-4-ylmethylideneamino)hexanediamide

N,N'-bis(pyridin-4-ylmethylideneamino)hexanediamide

Cat. No.: B3855747
M. Wt: 352.4 g/mol
InChI Key: ASOKQIZNAIYDDX-UHFFFAOYSA-N
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Description

N,N’-bis(pyridin-4-ylmethylideneamino)hexanediamide is a compound that features two pyridine rings connected by a hexanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(pyridin-4-ylmethylideneamino)hexanediamide typically involves the reaction of hexanediamine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials into the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of N,N’-bis(pyridin-4-ylmethylideneamino)hexanediamide can be scaled up using continuous-flow processes. These processes involve the use of fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to achieve high yields and purity of the product. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency and productivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(pyridin-4-ylmethylideneamino)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the hexanediamide linker.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N,N’-bis(pyridin-4-ylmethylideneamino)hexanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(pyridin-4-ylmethylideneamino)hexanediamide involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable complexes. These complexes can then interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a different linker structure.

    N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another compound with a different substituent on the pyridine rings.

Uniqueness

N,N’-bis(pyridin-4-ylmethylideneamino)hexanediamide is unique due to its specific linker structure and the presence of pyridine rings, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes with metal ions makes it valuable in various applications, from materials science to medicine.

Properties

IUPAC Name

N,N'-bis(pyridin-4-ylmethylideneamino)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-17(23-21-13-15-5-9-19-10-6-15)3-1-2-4-18(26)24-22-14-16-7-11-20-12-8-16/h5-14H,1-4H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOKQIZNAIYDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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